1-Methyl-3-phenyl-3-propylpyrrolidine
Description
Structure
3D Structure
Properties
CAS No. |
74332-84-6 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
1-methyl-3-phenyl-3-propylpyrrolidine |
InChI |
InChI=1S/C14H21N/c1-3-9-14(10-11-15(2)12-14)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
InChI Key |
KIOMVBQNULLWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(C1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Elucidation of Structure Activity and Structure Property Relationships for 1 Methyl 3 Phenyl 3 Propylpyrrolidine Derivatives
Influence of Substituents on Biological Activity: Phenyl and Propyl Moieties
The biological activity of 3,3-disubstituted pyrrolidine (B122466) derivatives is significantly influenced by the nature of the substituents at the C3 position. In the case of 1-Methyl-3-phenyl-3-propylpyrrolidine, the phenyl and propyl groups are critical determinants of its interaction with biological targets.
The phenyl group can engage in various non-covalent interactions, including π-π stacking with aromatic residues (like phenylalanine, tyrosine, tryptophan) and hydrophobic interactions within a receptor's binding pocket. The electronic properties of the phenyl ring can be modulated by introducing substituents, which in turn can affect binding affinity. For instance, structure-activity relationship (SAR) studies on related N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines have shown that the placement of electron-donating or electron-withdrawing groups on the aryl moieties can significantly alter biological potency.
Stereochemical Considerations and Differential Binding to Enantioselective Proteins
The C3 carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-1-Methyl-3-phenyl-3-propylpyrrolidine. Since biological targets such as receptors and enzymes are chiral, they often exhibit stereoselective recognition, leading to significant differences in the biological activity of enantiomers. nih.gov
Impact of Substitution Patterns at the Pyrrolidine N1, C3, and C5 Positions
Modifications at the N1, C3, and C5 positions of the pyrrolidine ring are common strategies to explore the SAR of this scaffold.
N1 Position: The N-methyl group in this compound provides a basic nitrogen center, which is often protonated at physiological pH. This positive charge can form important ionic interactions with acidic residues (e.g., aspartate, glutamate) in a binding site. The size of the N1-substituent is also critical; changing the methyl group to a larger alkyl group could introduce steric hindrance or access additional hydrophobic pockets, thereby altering activity and selectivity.
C3 Position: As discussed, the phenyl and propyl groups at C3 are fundamental to the molecule's activity. Replacing the phenyl group with other aryl or heteroaryl systems would alter electronic and steric properties. Similarly, modifying the propyl group (e.g., changing its length, introducing branching, or unsaturation) would directly impact hydrophobic interactions and the molecule's fit within the target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies
While specific QSAR models for this compound are not available, the principles of QSAR can be applied to understand how physicochemical properties might influence its biological activity. QSAR aims to create a mathematical relationship between a molecule's properties and its activity. nih.gov For a series of this compound derivatives, one could develop a model using an equation like:
log(1/C) = k1(Steric Parameter) + k2(Electronic Parameter) + k3(Hydrophobic Parameter) + ...
Where C is the concentration required for a specific biological effect.
Role of Steric Parameters (e.g., Taft E_s) in Modulating Activity
Steric parameters quantify the size and shape of substituents. The Taft steric parameter (E_s) is a classic descriptor used to measure the bulkiness of a substituent. In the context of this compound derivatives, E_s could be used to model the effect of substituents on the phenyl ring or modifications to the N1-methyl or C3-propyl groups.
A QSAR study might reveal a negative correlation with E_s, indicating that bulkier substituents are detrimental to activity, likely due to steric hindrance at the binding site. Conversely, a positive correlation could suggest that larger groups are favorable, perhaps by enhancing hydrophobic interactions. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) provide a more sophisticated analysis by generating 3D contour maps that highlight regions where steric bulk is favorable or unfavorable for activity. nih.govnih.gov
Table 1: Hypothetical QSAR Data for Steric Parameter Influence
| Derivative (Substitution on Phenyl Ring) | Taft E_s | Observed Activity (log(1/C)) |
|---|---|---|
| 4-H | 0.00 | 5.2 |
| 4-CH3 | -1.24 | 5.8 |
| 4-Cl | -0.97 | 5.5 |
This table is illustrative and does not represent actual experimental data.
Influence of Electronic Parameters (e.g., Swain-Lupton F) on Activity
Electronic parameters describe the electron-donating or electron-withdrawing properties of substituents. The Swain-Lupton parameters, F (field/inductive effect) and R (resonance effect) , dissect the electronic influence of a substituent. These would be particularly useful for analyzing the effects of different groups on the C3-phenyl ring.
Table 2: Hypothetical QSAR Data for Electronic Parameter Influence
| Derivative (Substitution on Phenyl Ring) | Swain-Lupton F | Observed Activity (log(1/C)) |
|---|---|---|
| 4-H | 0.00 | 5.2 |
| 4-CH3 | -0.04 | 5.1 |
| 4-Cl | 0.41 | 5.9 |
This table is illustrative and does not represent actual experimental data.
Conformational Analysis and its Implications for Ligand-Target Interactions
The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" or "twist" forms. The specific conformation adopted by this compound is critical as it dictates the spatial orientation of the key phenyl and propyl substituents, thereby influencing how the molecule presents itself to its biological target. nih.gov
The energetic barrier between these conformers is generally low, meaning the molecule is flexible. However, the presence of bulky substituents at C3 can favor certain conformations over others. Furthermore, upon binding to a receptor, the ligand often adopts a single, low-energy "bioactive conformation". Understanding the preferred conformations in solution (e.g., via NMR spectroscopy) and the calculated lowest energy conformers (via computational modeling) can provide crucial insights into this bioactive shape. nih.gov
The interaction with the target is a dynamic process. The ligand may select a pre-existing conformation of the receptor, or its binding may induce a conformational change in the protein (induced fit). The flexibility of the propyl group and the rotational freedom of the phenyl ring, combined with the puckering of the pyrrolidine ring, allow the ligand to adapt its shape to achieve an optimal fit within the binding site, maximizing favorable interactions and leading to a potent biological effect.
Mechanistic Pharmacological Investigations of 1 Methyl 3 Phenyl 3 Propylpyrrolidine and Analogues
Receptor Binding Affinity and Selectivity Profiling
The interaction of 1-Methyl-3-phenyl-3-propylpyrrolidine and its analogues with various neurotransmitter receptors is a critical area of investigation to determine their potential therapeutic applications and off-target effects. The following subsections detail the key receptor families that would be assessed.
Serotonin (B10506) (5-HT) Receptor Interactions (e.g., h5-HT1D, h5-HT1B)
Affinity for serotonin receptors is a hallmark of many psychoactive compounds. Radioligand binding assays would be employed to determine the binding constants (Ki) of this compound at various serotonin receptor subtypes, including but not limited to the human 5-HT1D and 5-HT1B receptors. This profiling would elucidate the compound's potential to modulate serotonergic neurotransmission, which is implicated in mood, anxiety, and migraine.
Table 1: Serotonin (5-HT) Receptor Binding Affinities (Ki, nM)
| Compound | h5-HT1D | h5-HT1B |
|---|---|---|
| This compound | Data not available | Data not available |
| Analogue A | Data not available | Data not available |
Dopamine (B1211576) Receptor Engagement (e.g., D1, D2, autoreceptors)
Interaction with dopamine receptors is fundamental to the pharmacology of many central nervous system agents, influencing motor control, motivation, and reward. The binding profile of this compound would be characterized across dopamine receptor subtypes, such as D1 and D2, as well as presynaptic autoreceptors. This analysis is crucial for understanding its potential antipsychotic, antidepressant, or psychostimulant properties.
Table 2: Dopamine (D) Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 |
|---|---|---|
| This compound | Data not available | Data not available |
| Analogue A | Data not available | Data not available |
Adrenergic Receptor Agonism/Antagonism (e.g., β3-adrenergic receptors)
Adrenergic receptors are involved in regulating a wide array of physiological processes. Determining the affinity and functional activity (agonism or antagonism) of this compound at adrenergic receptor subtypes, such as the β3-adrenergic receptor, would provide insight into its potential cardiovascular and metabolic effects.
Table 3: Adrenergic Receptor Binding Affinities (Ki, nM) and Functional Activity
| Compound | β3-adrenergic | Functional Activity |
|---|---|---|
| This compound | Data not available | Data not available |
| Analogue A | Data not available | Data not available |
Histamine (B1213489) Receptor Modulatory Effects (e.g., H3 receptors)
Histamine receptors in the central nervous system, particularly the H3 receptor, are involved in regulating the release of various neurotransmitters. Assessing the modulatory effects of this compound on histamine receptors would be important for understanding its potential impact on wakefulness, cognition, and appetite.
Table 4: Histamine (H) Receptor Binding Affinities (Ki, nM)
| Compound | H3 |
|---|---|
| This compound | Data not available |
| Analogue A | Data not available |
Nociceptin/Orphanin FQ Receptor Antagonism
The nociceptin/orphanin FQ (NOP) receptor system plays a role in pain, mood, and reward. Investigating the potential for this compound to act as an antagonist at the NOP receptor could reveal novel therapeutic avenues for the treatment of depression and other mood disorders.
Table 5: Nociceptin/Orphanin FQ (NOP) Receptor Binding Affinities (Ki, nM)
| Compound | NOP |
|---|---|
| This compound | Data not available |
| Analogue A | Data not available |
Enzyme Inhibition Kinetic Studies
Beyond receptor interactions, the potential for this compound to inhibit key enzymes involved in neurotransmitter metabolism or other physiological processes would be a critical component of its pharmacological workup. Kinetic studies would determine the inhibitory constants (Ki or IC50) and the mechanism of inhibition (e.g., competitive, non-competitive).
Table 6: Enzyme Inhibition Constants (Ki or IC50, µM)
| Compound | Target Enzyme | Inhibition Constant |
|---|---|---|
| This compound | Data not available | Data not available |
| Analogue A | Data not available | Data not available |
Monoamine Oxidase B (MAO-B) Interaction Profiling
A thorough review of available research indicates that there are no specific studies detailing the interaction profile of this compound with Monoamine Oxidase B (MAO-B). While research exists for structural analogues, such as 1-methyl-3-phenylpyrrolidine, which has been identified as a substrate for baboon liver mitochondrial MAO-B, no data regarding the kinetic parameters (e.g., K_m, V_max) or inhibitory constants (e.g., IC_50, K_i) for the propyl-substituted compound could be located. nih.gov Therefore, its capacity to act as a substrate, inhibitor, or neither, remains uncharacterized in the public scientific domain.
Poly(ADP-ribose) Polymerase (PARP-1, PARP-2) Inhibition Analysis
There is no available scientific literature or data from preclinical or clinical studies to suggest that this compound has been investigated as an inhibitor of Poly(ADP-ribose) Polymerase enzymes, including PARP-1 and PARP-2. The mechanism of PARP inhibition typically involves compounds that compete with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.gov However, screening assays, enzymatic assays, or cellular studies to determine the inhibitory potency (e.g., IC_50 values) of this compound against PARP-1 or PARP-2 have not been reported.
Intracellular Signaling Pathway Modulation (e.g., G-protein activation, calcium mobilization)
No research findings were identified that describe the effects of this compound on intracellular signaling pathways. Specifically, there is no evidence to suggest the compound has been studied for its ability to modulate G-protein activation or induce intracellular calcium mobilization. Investigations into these pathways are critical for understanding a compound's mechanism of action, but such studies pertaining to this compound are absent from the current body of scientific literature.
Preclinical Data for this compound Remains Undisclosed in Public Domain
Despite extensive searches of scientific literature and chemical databases, no publicly available data on the preclinical absorption, distribution, metabolism, and excretion (ADME) of the chemical compound this compound has been found. Consequently, a detailed article on its ADME characteristics, as requested, cannot be generated at this time.
The request specified a comprehensive article structured around the preclinical ADME characterization of this compound, including in vitro metabolic stability, enzyme inhibition, permeability, and metabolite identification. This required detailed, scientifically accurate research findings and data tables. However, the search for this specific information has yielded no results for the compound .
The ADME profile of a compound is crucial in early drug discovery and development. It helps to predict the substance's behavior within an organism, offering insights into its potential efficacy and safety. These studies are standard in preclinical evaluations.
In vitro metabolic stability is typically assessed using liver microsomes or hepatocytes to determine the rate at which the compound is metabolized. This provides an estimate of its intrinsic clearance and in vivo half-life. An essential part of this assessment is evaluating the compound's potential to inhibit major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family, to foresee potential drug-drug interactions.
Permeability studies, often conducted using cell-based models like the Caco-2 cell line, are used to predict the oral absorption of a compound. These assays also help to determine if the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can limit its absorption and distribution.
Finally, the identification and structural elucidation of metabolites in preclinical models are vital to understand the metabolic pathways of a compound and to identify any potentially active or toxic metabolites.
While the methodologies for conducting these preclinical ADME studies are well-established and widely reported for many compounds, specific experimental data for this compound is not available in the public domain. Without such data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.
Therefore, until research on the ADME properties of this compound is published and made publicly accessible, a detailed and accurate article on this subject cannot be provided.
Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Characterization
Metabolite Identification and Structural Elucidation in Preclinical Models
Phase I Metabolic Transformations (e.g., Hydroxylation, N-Demethylation)
Phase I metabolism typically involves the introduction or unmasking of functional groups, increasing the polarity of a compound and preparing it for Phase II conjugation or direct excretion. For 1-Methyl-3-phenyl-3-propylpyrrolidine, a tertiary amine, several Phase I metabolic pathways can be anticipated based on its chemical structure and the known metabolic routes of similar compounds. The primary enzymatic system responsible for these transformations is the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.
Hydroxylation: This is a common metabolic reaction where a hydroxyl group (-OH) is added to the molecule. For this compound, hydroxylation can occur at several positions:
Aromatic Hydroxylation: The phenyl ring is a likely site for hydroxylation, typically at the para-position due to electronic and steric factors, resulting in the formation of a phenolic metabolite.
Aliphatic Hydroxylation: The propyl side chain and the pyrrolidine (B122466) ring are also susceptible to hydroxylation. Hydroxylation on the propyl chain can occur at various carbons, leading to primary or secondary alcohol metabolites. Similarly, the pyrrolidine ring can be hydroxylated.
N-Demethylation: As a tertiary amine with an N-methyl group, this compound is a prime candidate for N-demethylation. This reaction, also mediated by CYP enzymes, involves the removal of the methyl group to form a secondary amine metabolite, 3-phenyl-3-propylpyrrolidine. This process can significantly alter the pharmacological activity and clearance of the compound.
Other Potential Phase I Reactions:
N-Oxidation: The nitrogen atom in the pyrrolidine ring can be oxidized to form an N-oxide, a common metabolic pathway for tertiary amines.
Ring Opening: The pyrrolidine ring may undergo oxidative cleavage, leading to the formation of more polar, linear metabolites.
The following table summarizes the potential Phase I metabolites of this compound.
| Metabolic Reaction | Potential Metabolite | Enzyme System |
| Aromatic Hydroxylation | 1-Methyl-3-(4-hydroxyphenyl)-3-propylpyrrolidine | Cytochrome P450 |
| Aliphatic Hydroxylation (propyl chain) | 1-Methyl-3-phenyl-3-(hydroxypropyl)pyrrolidine | Cytochrome P450 |
| Aliphatic Hydroxylation (pyrrolidine ring) | 1-Methyl-3-phenyl-3-propyl-hydroxypyrrolidine | Cytochrome P450 |
| N-Demethylation | 3-Phenyl-3-propylpyrrolidine | Cytochrome P450 |
| N-Oxidation | This compound-N-oxide | Cytochrome P450, Flavin-containing monooxygenases |
Phase II Metabolic Transformations (e.g., Glucuronidation)
Phase II metabolic reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules. This process further increases water solubility and facilitates excretion.
Glucuronidation: This is one of the most important Phase II pathways, catalyzed by UDP-glucuronosyltransferases (UGTs). The hydroxylated metabolites formed during Phase I are primary candidates for glucuronidation. The hydroxyl group serves as an attachment point for glucuronic acid, resulting in the formation of a highly water-soluble glucuronide conjugate that can be readily eliminated in urine or bile. For example, the phenolic metabolite, 1-Methyl-3-(4-hydroxyphenyl)-3-propylpyrrolidine, can be conjugated with glucuronic acid.
The table below outlines a potential Phase II transformation for a Phase I metabolite of this compound.
| Phase I Metabolite | Conjugation Reaction | Resulting Conjugate | Enzyme System |
| 1-Methyl-3-(4-hydroxyphenyl)-3-propylpyrrolidine | Glucuronidation | 1-Methyl-3-(4-hydroxyphenyl)-3-propylpyrrolidine glucuronide | UDP-glucuronosyltransferases (UGTs) |
In Silico ADME Prediction and Pharmacokinetic Modeling
In the absence of direct experimental data, computational (in silico) models are invaluable tools for predicting the ADME properties and pharmacokinetic behavior of new chemical entities. nih.gov These models use the chemical structure of a compound to estimate various parameters.
A variety of software platforms, such as ADMET Predictor® and GastroPlus®, can be utilized for these predictions. simulations-plus.com These programs employ quantitative structure-activity relationship (QSAR) models and physiologically based pharmacokinetic (PBPK) modeling to simulate the fate of a drug in the body. nih.govscitovation.com
For this compound, in silico tools could be used to predict a range of properties, including:
Absorption: Prediction of oral bioavailability, intestinal absorption, and Caco-2 cell permeability. nih.gov The lipophilicity and molecular size of the compound would be key determinants.
Distribution: Estimation of plasma protein binding, blood-brain barrier penetration, and volume of distribution. The tertiary amine structure suggests potential for central nervous system (CNS) penetration. arabjchem.org
Metabolism: Identification of likely sites of metabolism by CYP enzymes and prediction of the metabolites formed. moldiscovery.com Software like MetaSite can predict metabolic transformations. moldiscovery.com
Excretion: Prediction of clearance pathways and elimination half-life.
Pharmacokinetic Modeling: Physiologically based pharmacokinetic (PBPK) modeling integrates physicochemical data of the drug with physiological information of the species to simulate the concentration-time profile of the drug in various tissues and organs. nih.govnih.gov A PBPK model for this compound would incorporate its predicted ADME parameters to simulate its pharmacokinetic profile in, for example, a virtual rat or human. nih.gov This can help in anticipating potential drug-drug interactions and in designing future preclinical and clinical studies.
The following table provides a hypothetical set of in silico predicted ADME properties for this compound.
| ADME Property | Predicted Value/Characteristic | Implication |
| Absorption | ||
| Oral Bioavailability | Moderate to High | Likely well-absorbed after oral administration. |
| Caco-2 Permeability | High | Suggests good intestinal membrane permeability. |
| Distribution | ||
| Plasma Protein Binding | Moderate | A significant fraction may exist as free drug to exert its effect. |
| Blood-Brain Barrier (BBB) Penetration | High | The compound is likely to cross the BBB and have CNS effects. |
| Metabolism | ||
| Primary Metabolic Pathways | N-demethylation, Aromatic hydroxylation | These are expected to be the major routes of biotransformation. |
| CYP Isoforms Involved | CYP2D6, CYP3A4 (predicted) | Potential for drug interactions with inhibitors or inducers of these enzymes. |
| Excretion | ||
| Clearance | Moderate | Suggests a reasonable duration of action. |
| Main Route of Excretion | Renal (as metabolites) | The polar metabolites are likely to be cleared by the kidneys. |
Advanced Computational and Molecular Modeling Studies of 1 Methyl 3 Phenyl 3 Propylpyrrolidine
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the basis of molecular recognition and for designing new drug candidates.
For 1-Methyl-3-phenyl-3-propylpyrrolidine, docking studies would involve placing the molecule into the binding site of a specific protein target. The goal is to identify the most stable binding pose, characterized by the lowest binding energy. The analysis would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the active site.
Studies on other pyrrolidine (B122466) derivatives have shown that the pyrrolidine ring and its substituents play a critical role in target binding. For instance, the phenyl group can engage in π-π stacking with aromatic amino acids like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. nih.gov The propyl group could fit into a hydrophobic cavity, while the N-methylated nitrogen of the pyrrolidine ring could form hydrogen bonds or ionic interactions. mdpi.com
Table 1: Illustrative Predicted Interactions for this compound with a Hypothetical Target This table is a hypothetical representation of potential molecular docking results.
| Interaction Type | Ligand Moiety | Protein Residue Example | Predicted Distance (Å) |
|---|---|---|---|
| π-π Stacking | Phenyl Ring | Phenylalanine (Phe) 258 | 3.8 |
| Hydrophobic | Propyl Chain | Leucine (Leu) 199, Valine (Val) 201 | N/A |
| Hydrogen Bond | N-Methyl (acceptor) | Serine (Ser) 152 (hydroxyl H) | 2.9 |
Molecular Dynamics Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound complexed with a target protein would follow the movements and interactions of every atom in the system for a set duration (typically nanoseconds to microseconds).
This analysis can confirm the stability of the binding pose predicted by molecular docking. bohrium.com Key metrics such as Root Mean Square Deviation (RMSD) of the ligand would be calculated to see if it remains stably in the binding pocket. Furthermore, Root Mean Square Fluctuation (RMSF) analysis of the protein residues can identify which parts of the protein become more or less flexible upon ligand binding. ijsrset.com Such simulations are crucial for understanding the conformational changes that occur during the binding process and for validating the initial docking results. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. researchgate.net These methods provide a fundamental understanding of a molecule's structure, stability, and reactivity.
For this compound, DFT calculations can determine its electronic structure. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. irjweb.comnih.gov
Table 2: Illustrative Quantum Chemical Descriptors for this compound This table is a hypothetical representation of potential quantum calculation results.
| Property | Predicted Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
Quantum chemical calculations can also be used to derive thermochemical properties such as enthalpy, entropy, and Gibbs free energy. researchgate.net This information is vital for predicting the energetics of chemical reactions involving this compound, allowing researchers to assess the feasibility and spontaneity of potential synthetic routes or metabolic pathways under various conditions.
De Novo Design and Virtual Screening Based on Pyrrolidine Scaffolds
The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry. nih.govfrontiersin.org Its three-dimensional, non-planar structure allows it to present substituents in precise spatial orientations, making it an excellent starting point for drug design. researchgate.net
De novo design algorithms could use the this compound structure as a core fragment, systematically adding or modifying functional groups to optimize binding affinity and selectivity for a given target. arxiv.org
Alternatively, virtual screening involves searching large databases of chemical compounds to identify molecules that are likely to bind to a specific target. nih.gov A screening campaign could be based on the pyrrolidine scaffold, searching for compounds with structural and chemical similarities to this compound to identify other potential lead compounds. nih.gov
Future Research Trajectories and Unanswered Questions for 1 Methyl 3 Phenyl 3 Propylpyrrolidine
Exploration of Novel Synthetic Pathways for Specific Stereoisomers
The presence of a chiral center at the C3 position of the pyrrolidine (B122466) ring means that 1-Methyl-3-phenyl-3-propylpyrrolidine exists as two enantiomers, (R) and (S). These stereoisomers may exhibit distinct pharmacological and toxicological profiles. Therefore, a critical and foundational area of future research is the development of synthetic methods to access these enantiomers in high purity.
Table 1: Potential Asymmetric Synthetic Strategies
| Strategy | Description | Key Advantages |
| Chiral Auxiliary-Mediated Synthesis | A chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. The auxiliary is removed in a later step. | Reliable and well-established method for controlling stereochemistry. |
| Asymmetric Organocatalysis | Small organic molecules are used as catalysts to create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. | Avoids the use of metal catalysts, which can be toxic and difficult to remove. |
| Enzymatic Resolution | Enzymes are used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. | Highly specific and can provide very high enantiomeric purity. |
| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule, the synthesis is designed to preserve the initial stereochemistry throughout the reaction sequence. | Can be an efficient way to produce a specific enantiomer if a suitable starting material is available. |
Comprehensive Receptor Occupancy and Functional Selectivity Mapping for Therapeutic Target Identification
To understand the therapeutic potential of this compound, it is crucial to identify its molecular targets within the central nervous system. Structurally similar compounds, such as certain 3-substituted pyrrolidines, are known to interact with monoamine transporters, including those for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). Future research must therefore involve a comprehensive screening of the compound and its individual stereoisomers against these key transporters.
Initial binding assays will determine the affinity of the compound for various receptors and transporters. However, simple affinity measurements are insufficient. Subsequent studies must investigate functional selectivity or biased agonism. This involves assessing how the compound, upon binding to a receptor, influences different intracellular signaling pathways. A compound might, for instance, block reuptake at a transporter while simultaneously activating or inhibiting a separate signaling cascade linked to the same protein. Mapping these functional outcomes is essential for predicting both therapeutic efficacy and potential side effects.
Integration of Multi-Omics Data for Systems-Level Understanding of Biological Impact
To gain a holistic view of the biological effects of this compound, future research should move beyond single-target analysis and embrace a systems biology approach. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, system-wide perspective on how the compound alters cellular and organismal function.
For example, treating neuronal cell cultures with the compound and subsequently performing RNA sequencing (transcriptomics) could reveal changes in the expression of thousands of genes. Proteomics could then identify corresponding changes in protein levels, while metabolomics could measure shifts in neurotransmitter synthesis or energy metabolism. Integrating these disparate data types can help construct comprehensive models of the compound's mechanism of action, potentially uncovering novel targets and pathways that would be missed by traditional approaches. This methodology is crucial for understanding the complex, network-level effects of a psychoactive compound.
Table 2: Application of Multi-Omics in Pharmacological Research
| Omics Field | Data Generated | Potential Insights for this compound |
| Transcriptomics | mRNA expression levels | Identification of genes and pathways regulated by the compound in neuronal cells. |
| Proteomics | Protein abundance and post-translational modifications | Understanding changes in protein networks, receptor expression, and signaling enzymes. |
| Metabolomics | Levels of small molecule metabolites (e.g., neurotransmitters, lipids) | Revealing effects on metabolic pathways, neurotransmitter turnover, and cellular bioenergetics. |
| Genomics | DNA sequence variations | Identifying potential genetic biomarkers that could predict patient response to the compound. |
Development of Advanced In Vitro and Ex Vivo Models for Preclinical Evaluation
The predictivity of preclinical research heavily relies on the quality of the experimental models used. While traditional animal models remain important, future investigations into this compound should leverage advanced in vitro and ex vivo platforms that more closely mimic human physiology.
The use of human-induced pluripotent stem cells (hiPSCs) to generate specific neuronal subtypes (e.g., dopaminergic neurons) offers a powerful platform for studying the compound's effects in a human-relevant context. These cells can be grown in 2D monolayers or as more complex 3D structures, such as brain organoids or "organ-on-a-chip" systems. These models can provide critical data on neurotoxicity, efficacy, and mechanism of action before advancing to more complex and costly in vivo studies. Furthermore, ex vivo models using brain slice preparations can be employed to study how the compound modulates synaptic transmission and neural circuit activity in intact tissue.
Predictive Modeling for Pharmacological and ADME Profiles and Lead Optimization
In modern drug discovery, computational and predictive models are indispensable tools for optimizing drug candidates. Future research on this compound should incorporate in silico modeling to predict its pharmacological properties and its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to understand how modifications to the compound's chemical structure would affect its affinity for its targets. This allows for the rational design of new analogs with improved potency or selectivity. Simultaneously, ADME prediction models can forecast properties like blood-brain barrier penetration, metabolic stability, and potential for drug-drug interactions. By integrating these predictive technologies early in the research process, the development of derivatives with a higher probability of clinical success can be accelerated, reducing the reliance on extensive and time-consuming experimental screening.
Q & A
Q. What are the recommended synthetic routes for 1-methyl-3-phenyl-3-propylpyrrolidine, and how do reaction conditions influence yield?
The compound can be synthesized via palladium-catalyzed hydroarylation, where aryl halides react with pyrrolidine derivatives under controlled temperatures (e.g., 80–100°C) and inert atmospheres. For example, analogs like 3-(4-methoxyphenyl)-1-propylpyrrolidine are synthesized using Pd(OAc)₂ as a catalyst and NaOtBu as a base, achieving yields of 60–75% . Optimization of solvent polarity (e.g., toluene vs. DMF) and stoichiometric ratios of reagents is critical to minimize side reactions.
Q. Which analytical techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly to confirm the stereochemistry of the pyrrolidine ring. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). For example, related pyrrolidine derivatives are analyzed using reversed-phase C18 columns with acetonitrile/water gradients .
Q. How should researchers handle stability and storage of this compound?
Store the compound in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent oxidation. Stability studies on analogous pyrrolidines show degradation <5% over 6 months under these conditions. Avoid aqueous solutions unless buffered at pH 6–8 to prevent hydrolysis .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) for this compound be resolved?
Contradictions may arise from conformational flexibility or solvent effects. Use variable-temperature NMR to identify dynamic processes (e.g., ring puckering). For example, in 3-substituted pyrrolidines, coupling constants (J values) between protons on C2 and C5 shift significantly at low temperatures (–40°C), revealing preferred conformers . Cross-validate with computational chemistry (DFT calculations) to assign signals accurately .
Q. What methodological considerations are critical for studying receptor interactions of this compound?
Receptor-binding assays require radiolabeled or fluorescently tagged analogs. For example, studies on PCPy (a structural analog) use ³H-labeled ligands in competitive binding assays with NMDA receptors. Ensure tissue preparations (e.g., rat brain homogenates) are free of endogenous inhibitors. Dose-response curves should account for non-specific binding using excess cold ligand .
Q. How do computational models address divergent results in structure-activity relationship (SAR) studies?
Hybrid approaches combining wet-lab data (e.g., IC₅₀ values) with machine learning (ML) improve SAR predictability. For instance, receptor-response models trained on datasets like Saito et al.’s 93 odorants achieve 70% correlation by integrating genetic diversity of receptors. However, discrepancies in feature importance (e.g., hydrophobicity vs. steric effects) require sensitivity analyses and multi-receptor validation .
Q. What strategies optimize enantiomeric separation of this compound?
Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers via HPLC. Mobile phases with hexane/isopropanol (90:10) and 0.1% diethylamine enhance resolution (Rs >1.5). For preparative-scale separation, simulated moving bed (SMB) chromatography reduces solvent consumption by 40% compared to batch methods .
Methodological Challenges
Q. How can researchers mitigate toxicity risks during in vitro assays?
Follow strict safety protocols: Use fume hoods for handling powdered compounds and wear nitrile gloves. Toxicity screening (e.g., MTT assays on HEK293 cells) should precede pharmacological studies. For analogs like PCPy, IC₅₀ values for cytotoxicity range from 50–100 µM, requiring working concentrations ≤10 µM .
Q. What are the limitations of GC-MS for quantifying trace impurities in this compound?
GC-MS may fail to detect non-volatile byproducts (e.g., dimerized pyrrolidines). Use derivatization (e.g., silylation with BSTFA) to improve volatility. Alternatively, LC-MS/MS with electrospray ionization (ESI) detects impurities at <0.1% levels. Calibrate with certified reference standards to ensure accuracy .
Q. How do solvent choices impact catalytic efficiency in synthetic pathways?
Polar aprotic solvents (e.g., DMF) accelerate palladium-catalyzed reactions but may promote β-hydride elimination. Non-polar solvents (toluene) favor oxidative addition but require higher temperatures. Solvent screening via Design of Experiments (DoE) identifies optimal conditions, balancing reaction rate and side-product formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
